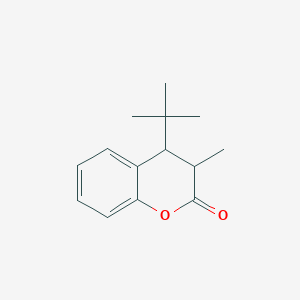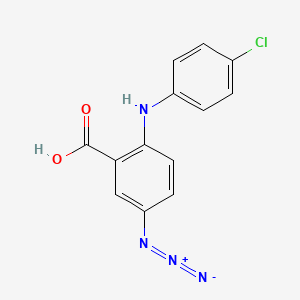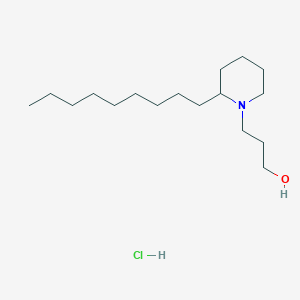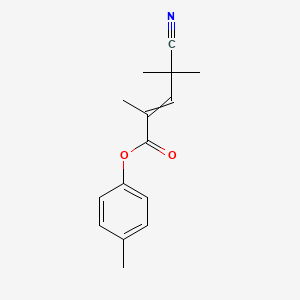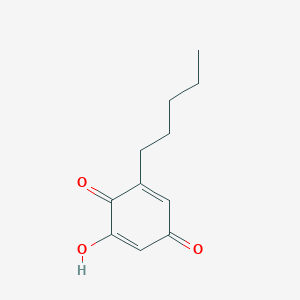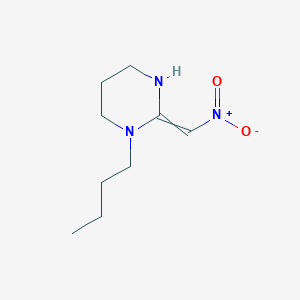
1-Butyl-2-(nitromethylidene)hexahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-(nitromethylidene)hexahydropyrimidine is a chemical compound belonging to the class of hexahydropyrimidines These compounds are characterized by a six-membered ring containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(nitromethylidene)hexahydropyrimidine typically involves the reaction of butylamine with formaldehyde and nitromethane under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Butylamine+Formaldehyde+Nitromethane→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted hexahydropyrimidines.
Applications De Recherche Scientifique
1-Butyl-2-(nitromethylidene)hexahydropyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-(nitromethylidene)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. The nitromethylidene group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or modulate receptor activity.
Comparaison Avec Des Composés Similaires
- 1-Butyl-2-(nitromethylidene)tetrahydropyrimidine
- 1-Butyl-2-(nitromethylidene)piperidine
- 1-Butyl-2-(nitromethylidene)azepane
Comparison: 1-Butyl-2-(nitromethylidene)hexahydropyrimidine is unique due to its specific ring structure and the presence of the nitromethylidene group. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61532-78-3 |
|---|---|
Formule moléculaire |
C9H17N3O2 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-butyl-2-(nitromethylidene)-1,3-diazinane |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-6-11-7-4-5-10-9(11)8-12(13)14/h8,10H,2-7H2,1H3 |
Clé InChI |
NYXPGPURVHJSEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCNC1=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
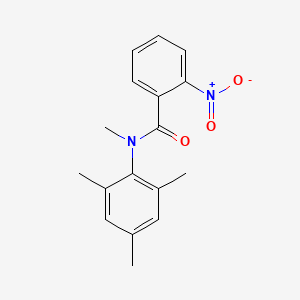
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
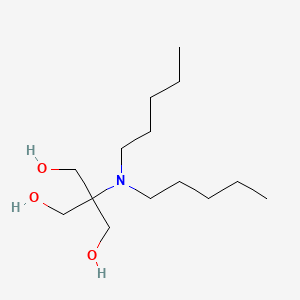
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
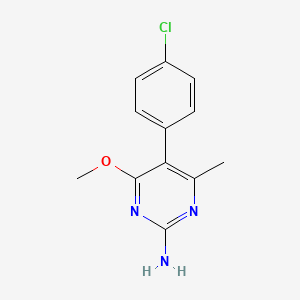
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
